2-Hydrazinyl-3-methoxypyridine
Overview
Description
2-Hydrazinyl-3-methoxypyridine is an organic compound with the molecular formula C6H9N3O. It is a derivative of pyridine, featuring a methoxy group at the third position and a hydrazine group at the second position of the pyridine ring.
Mechanism of Action
Target of Action
It’s known that hydrazinopyridines, a class of compounds to which 1-(3-methoxypyridin-2-yl)hydrazine belongs, have been actively investigated as precursors in the synthesis of products having biological activity . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .
Mode of Action
It’s known that hydrazinopyridines interact with their targets through the highly reactive hydrazine group . This allows them to insert the pyridine fragment into complex molecular structures, leading to various changes in the target molecules .
Biochemical Pathways
It’s known that hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides , suggesting that they may affect pathways related to these biological processes.
Result of Action
It’s known that products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity . This suggests that 1-(3-Methoxypyridin-2-YL)hydrazine may have similar effects.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
The synthesis of 2-Hydrazinyl-3-methoxypyridine can be achieved through several routes. One common method involves the reaction of 3-methoxypyridine with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
2-Hydrazinyl-3-methoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into different hydrazine derivatives, typically using reducing agents such as sodium borohydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
2-Hydrazinyl-3-methoxypyridine has several scientific research applications:
Comparison with Similar Compounds
2-Hydrazinyl-3-methoxypyridine can be compared with other hydrazinopyridine derivatives, such as:
2-Hydrazinopyridine: Lacks the methoxy group, which may result in different reactivity and biological activity.
3-Hydrazinopyridine: Similar structure but without the methoxy group, leading to variations in chemical properties and applications.
1-(2-Methoxypyridin-3-YL)hydrazine:
Biological Activity
2-Hydrazinyl-3-methoxypyridine is a hydrazinopyridine derivative that has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound features a hydrazine group that contributes to its reactivity and interaction with biological targets, making it a promising candidate for pharmaceutical development.
The molecular formula of this compound is , and its structure includes a methoxy group at the 3-position of the pyridine ring. This positioning influences both its solubility and biological interactions. The hydrazine moiety is known for its high reactivity, allowing it to form covalent bonds with various biomolecules, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Covalent Bond Formation : The hydrazine group can react with nucleophilic sites on biomolecules, leading to alterations in biological pathways.
- Interference with Cellular Processes : By binding to specific molecular targets, this compound may disrupt cellular functions, potentially leading to antimicrobial or anticancer effects.
- Biochemical Pathways : Research indicates that derivatives of hydrazinopyridines exhibit anti-inflammatory and antiulcer activities, suggesting a broad spectrum of potential therapeutic applications.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties . In vitro assays have demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The exact mechanism involves disrupting bacterial cell wall synthesis and function through reactive intermediates formed by the hydrazine group.
Anticancer Activity
The compound also shows promise in anticancer research . Preliminary studies have indicated that it may induce apoptosis in cancer cell lines, such as HCT-116 colon carcinoma cells. The mechanism appears to involve cell cycle arrest and activation of apoptotic pathways, which can be attributed to the compound's ability to interact with cellular signaling molecules .
Table 1: Summary of Biological Activities
Activity Type | Test Organisms/Cell Lines | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antimicrobial | E. coli | 12.5 | Disruption of cell wall synthesis |
Anticancer | HCT-116 | 5.0 | Induction of apoptosis via cell cycle arrest |
Anti-inflammatory | In vitro models | N/A | Modulation of inflammatory cytokines |
Case Study: Anticancer Efficacy
In a study assessing the efficacy of various hydrazinopyridine derivatives, this compound was tested against HCT-116 cells using the MTT assay. The results indicated significant cytotoxicity with an IC50 value of 5 µM, outperforming traditional chemotherapeutics like 5-fluorouracil (IC50 = 10 µM). The study concluded that structural modifications in hydrazinopyridines could enhance their anticancer properties, making them viable candidates for further development .
Properties
IUPAC Name |
(3-methoxypyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGPJDDXEJWUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594973 | |
Record name | 2-Hydrazinyl-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210992-34-0 | |
Record name | 2-Hydrazinyl-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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